Louisianin B

説明

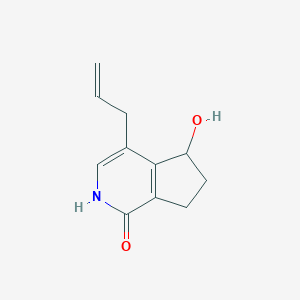

Louisianin B is a non-steroidal alkaloid belonging to the Louisianin family (Louisianins A–D), first isolated from Streptomyces sp. WK-4028 in 1995 . It was identified during a screen for growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells, a model for hormone-refractory prostate cancer. Its structure, elucidated via NMR and mass spectrometry, features a bicyclic glutarimide core with distinct substituents differentiating it from other family members .

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

5-hydroxy-4-prop-2-enyl-2,5,6,7-tetrahydrocyclopenta[c]pyridin-1-one |

InChI |

InChI=1S/C11H13NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6,9,13H,1,3-5H2,(H,12,14) |

InChIキー |

NZZUGPBVTIKHMG-UHFFFAOYSA-N |

正規SMILES |

C=CCC1=CNC(=O)C2=C1C(CC2)O |

同義語 |

7-(2-propen-1-yl)cyclopenta(c)pyridine-1,4-diol louisianin B |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Louisianin A, C, and D

The Louisianin alkaloids share a fused bicyclic glutarimide scaffold but differ in substituents and stereochemistry (Table 1):

Anticancer Activity

- Louisianin C/D: Limited activity data, but structural similarities suggest weaker potency than A and B .

Metabolic Stability

A 2024 metabolomics study identified this compound as a "Full Match" metabolite in Lactobacillus rhamnosus, unlike Louisianin A, which was undetected. This suggests B may exhibit unique interactions with gut microbiota or enhanced stability in biological systems .

Comparison with Non-Louisianin Analogs

This compound’s glutarimide core resembles other bioactive alkaloids, but its substituents confer unique properties:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Louisianin B, and how can researchers optimize yield and purity?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing steps with high stereochemical control. Use column chromatography (silica gel, gradient elution) for purification, and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ-scale referencing) . For yield optimization, employ Design of Experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst loading. Track intermediates using LC-MS to identify bottlenecks .

Q. What in vitro assays are recommended for initial screening of this compound’s anticancer and antimicrobial bioactivity?

- Methodological Answer : For anticancer screening, use the MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and normalize against non-cancerous cells (e.g., HEK293) to assess selectivity . For antimicrobial activity, perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values in triplicate. Include antioxidant assays (DPPH radical scavenging) to evaluate redox-modulating properties .

Q. How should researchers design dose-response experiments to evaluate this compound’s therapeutic window?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 0.1–100 µM) in cytotoxicity assays. Calculate therapeutic indices (TI) as TI = IC₅₀(non-cancerous)/IC₅₀(cancerous). Validate reproducibility via inter-assay coefficients of variation (<15%) and include time-dependent studies (24–72 hr exposure) to assess delayed effects .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate this compound’s structure-activity relationship (SAR)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against validated targets (e.g., topoisomerase II, β-tubulin) to identify key binding residues. Synthesize analogs with modifications at predicted interaction sites (e.g., hydroxyl groups) and compare bioactivity. Use QSAR models (DRAGON descriptors, PLS regression) to correlate electronic/steric properties with potency .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using HPLC-MS to quantify plasma/tissue concentrations post-administration. If in vivo activity is lower than in vitro, test prodrug formulations or nano-encapsulation (e.g., chitosan nanoparticles) to enhance delivery . For discordant mechanistic data, combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways in vivo .

Q. What statistical approaches are critical for analyzing dose-dependent synergism between this compound and standard chemotherapeutics?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Test fixed-ratio combinations (e.g., 1:1, 1:2) and validate synergy via Bliss independence or Loewe additivity models. Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination effects .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer : Implement strict quality control: NMR purity >95%, HPLC chromatogram peak symmetry (As ≤ 1.5), and elemental analysis (C, H, N ± 0.4%). Use reference standards (e.g., USP-grade) for assay calibration. For biological variability, normalize data to internal controls and report 95% confidence intervals .

Data Presentation and Reproducibility Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。